4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol
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Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol is a chemical compound with the molecular formula C10H9ClF3NO2 and a molecular weight of 267.63 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a butenol side chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with but-2-en-1-ol in the presence of a suitable base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, forming saturated alcohols.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiols (RSH). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol is utilized in various scientific research fields:
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially inhibiting their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol can be compared with other similar compounds, such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in similar applications.
2-Chloro-5-(trifluoromethyl)pyridine: A compound with similar structural features but different reactivity and applications.
The uniqueness of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2 |
InChI Key |
RMRTZBMWEGBFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F |
Origin of Product |
United States |
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